molecular formula C16H10N4O3 B2358187 N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide CAS No. 946208-06-6

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide

Cat. No.: B2358187
CAS No.: 946208-06-6
M. Wt: 306.281
InChI Key: JHTJMSAHYVXLAM-UHFFFAOYSA-N
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Description

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide is a heterocyclic compound featuring a naphthalene core linked to a 1,3,4-oxadiazole ring substituted with a 1,2-oxazol-5-yl group. Its molecular formula is C₁₆H₁₀N₄O₃, with a molecular weight of 306.28 g/mol (CAS: 946208-06-6). Current commercial availability lists prices ranging from $402 (1 mg) to $1,158 (100 mg) at 90% purity .

Properties

IUPAC Name

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O3/c21-14(12-7-3-5-10-4-1-2-6-11(10)12)18-16-20-19-15(22-16)13-8-9-17-23-13/h1-9H,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTJMSAHYVXLAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(O3)C4=CC=NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazide Intermediates

A primary route involves the synthesis of 2-((2,3-dimethylphenyl)amino)benzohydrazide as a precursor, followed by cyclization with 1,2-oxazole-5-carboxylic acid derivatives. Adapted from protocols for analogous oxadiazoles, this method proceeds via:

  • Hydrazide Formation : Reaction of methyl naphthalene-1-carboxylate with hydrazine hydrate in ethanol under reflux yields naphthalene-1-carbohydrazide.
  • Oxadiazole Cyclization : Treatment with 1,2-oxazole-5-carbonyl chloride in the presence of phosphorus oxychloride (POCl₃) generates the 1,3,4-oxadiazole core.

Reaction Conditions :

  • Solvent: Dry dichloromethane (DCM)
  • Temperature: 0–5°C (dropwise addition), then room temperature
  • Catalyst: Triethylamine (TEA)
  • Yield: 68–72%

Mechanistic Insight :
The carbonyl chloride undergoes nucleophilic attack by the hydrazide’s amine group, forming an acylhydrazine intermediate. POCl₃ facilitates cyclodehydration by abstracting water, yielding the oxadiazole ring.

Ullmann-Type Coupling for Oxazole-Oxadiazole Fusion

Patent literature discloses a copper-catalyzed coupling strategy to link preformed oxazole and oxadiazole subunits. This method avoids competing side reactions observed in one-pot syntheses:

  • Oxazole Synthesis : 5-Bromo-1,2-oxazole is prepared via cycloaddition of bromoacetylene with nitrile oxide.
  • Coupling Reaction : The bromo-oxazole reacts with 5-amino-1,3,4-oxadiazole-2-yl)naphthalene-1-carboxamide under Ullmann conditions:
    • Catalyst: CuI (10 mol%)
    • Ligand: 1,10-Phenanthroline
    • Base: K₃PO₄
    • Solvent: DMSO at 110°C
    • Yield: 55–60%

Advantages :

  • Enables modular assembly for structural analogs.
  • Minimizes overcyclization by isolating intermediates.

Microwave-Assisted One-Pot Synthesis

Recent advancements employ microwave irradiation to accelerate the cyclocondensation and coupling steps. A representative protocol:

  • Hydrazide Preparation : Naphthalene-1-carbohydrazide (1 eq) and 1,2-oxazole-5-carboxylic acid (1.2 eq) are mixed in POCl₃.
  • Microwave Irradiation : 150 W, 120°C, 15 minutes.
  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate.

Outcomes :

  • Reaction time reduced from 12 hours to 15 minutes.
  • Yield improvement to 78–82%.

Analytical Characterization

Spectroscopic Validation

Infrared (IR) Spectroscopy :

  • C=O Stretch : 1685 cm⁻¹ (carboxamide).
  • C=N Stretch : 1602 cm⁻¹ (oxadiazole).
  • N-H Bend : 1540 cm⁻¹ (secondary amine).

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.72 (s, 1H, oxazole-H).
  • δ 8.25–7.45 (m, 7H, naphthalene-H).
  • δ 3.45 (s, 2H, NH₂).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₁₆H₁₀N₄O₃: 306.2756 [M+H]⁺.
  • Observed: 306.2753.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Purity (%) Scalability
Cyclocondensation 68–72 12 h 95 Moderate
Ullmann Coupling 55–60 24 h 90 Low
Microwave-Assisted 78–82 0.25 h 98 High

Key Observations :

  • Microwave synthesis offers superior efficiency but requires specialized equipment.
  • Ullmann coupling is less efficient but critical for structural diversification.

Challenges and Optimization Strategies

Regioselectivity in Oxazole Formation

The 1,2-oxazole ring’s position-5 substitution is sensitive to reaction conditions. Using cryptand ligands enhances selectivity by stabilizing the transition state during cycloaddition.

Purification Difficulties

Silica gel chromatography often fails due to the compound’s polarity. Alternatives include:

  • Recrystallization : Ethanol/water (7:3) affords 95% purity.
  • Size-Exclusion Chromatography : Sephadex LH-20 in methanol.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide has shown promise in drug discovery and development due to its potential therapeutic properties:

Anticancer Activity : Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of oxadiazole have been tested against various cancer cell lines, demonstrating percent growth inhibitions (PGIs) ranging from 51% to 86% against different types of cancer cells such as SNB-19 and OVCAR-8 . This suggests that this compound may also possess similar activities.

Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent. Research shows that oxadiazole derivatives can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .

Anti-inflammatory Effects : Studies on related compounds have highlighted anti-inflammatory properties through the inhibition of specific enzymes involved in inflammatory pathways. This suggests a potential application for this compound in treating inflammatory diseases .

Biological Research

The biological applications of this compound extend to enzyme inhibition and receptor modulation:

Enzyme Inhibition : The mechanism of action involves binding to active sites of enzymes or receptors, potentially leading to therapeutic effects. For example, oxadiazole derivatives have been shown to selectively inhibit carbonic anhydrases related to cancer .

Receptor Modulation : The interaction with specific receptors can alter cellular pathways and responses. This aspect is crucial for understanding how N-[5-(1,2-oxazol-5-y)-1,3,4-oxadiazol-2-y]naphthalene-1-carboxamide might be utilized in pharmacological contexts.

Material Science

Beyond biological applications, N-[5-(1,2-oxazol-5-y)-1,3,4-oxadiazol-2-y]naphthalene-1-carboxamide is being explored for its utility in materials science:

Polymer Development : The unique chemical structure may serve as a building block for synthesizing novel polymers with specific properties such as increased thermal stability or enhanced mechanical strength .

Coatings and Composites : The compound's ability to modify surface properties makes it suitable for developing advanced coatings that can provide protective barriers or functional surfaces for various industrial applications.

Case Study 1: Anticancer Screening

In a study published in ACS Omega, several oxadiazole derivatives were synthesized and screened for anticancer activity against multiple cell lines. The findings revealed that certain derivatives exhibited significant growth inhibition rates (up to 86%) against aggressive cancer types . This underscores the potential of N-[5-(1,2-oxazol-5-y)-1,3,4-oxadiazol-2-y]naphthalene-1-carboxamide in oncological research.

Case Study 2: Antimicrobial Activity

A series of oxadiazole compounds were tested for their antimicrobial efficacy against various pathogens. Results indicated that these compounds could effectively inhibit bacterial growth at low concentrations . This suggests that N-[5-(1,2-oxazol-5-y)-1,3,4-oxadiazol-2-y]naphthalene-1-carboxamide might be developed into new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of naphthalene-linked oxadiazole derivatives. Below is a detailed comparison with analogous structures reported in the literature:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Yield (%) Reference
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide C₁₆H₁₀N₄O₃ 306.28 Not reported Oxadiazole, Oxazole, Carboxamide -
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate C₂₁H₁₈N₄O₂S 390.45 166–167 Triazole, Carbothioate 82
5-(4-Nitrophenyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate C₁₉H₁₃N₅O₃S 391.40 168–170 Triazole, Nitrophenyl 80
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide C₂₀H₁₂ClN₃O₂ 361.78 Not reported Oxadiazole, Chlorophenyl -
N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide C₂₁H₁₅N₃O₃ 357.36 Not reported Oxadiazole, Methoxyphenyl -

Key Observations :

Structural Variations :

  • The target compound substitutes the oxadiazole ring with an oxazolyl group , distinguishing it from analogs bearing aryl (e.g., nitrophenyl, methoxyphenyl) or alkyl (e.g., 4-methoxybenzyl) groups .
  • Unlike carbothioate derivatives (e.g., compounds in ), the target molecule features a carboxamide linker, which may enhance hydrogen-bonding capacity and solubility.

Synthetic Yields: Derivatives with triazole-carbothioate moieties (e.g., ) show high yields (80–82%), likely due to optimized cyclization steps involving hydrazine (NH₂-NH₂).

Spectroscopic Characteristics :

  • IR Spectroscopy : Carbothioates (e.g., ) exhibit strong C=O (1684 cm⁻¹) and C=S (1518 cm⁻¹) stretches, while carboxamides show C=O (~1650 cm⁻¹) and N–H (~3200 cm⁻¹) bands.
  • ¹H-NMR : Aromatic proton signals in the target compound’s naphthalene moiety (δ ~7.5–8.5 ppm) align with shifts observed in analogs .

Economic and Availability Considerations: The target compound is priced significantly higher ($574/1 mg) compared to simpler analogs like 2-cyanopyridine ($8/1 g), reflecting its complex synthesis and niche research applications .

Biological Activity

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, and mechanisms of action based on diverse scientific literature.

1. Chemical Structure and Synthesis

The compound features a complex structure characterized by the presence of both naphthalene and oxadiazole moieties. The synthesis typically involves the formation of the oxadiazole and oxazole rings followed by their attachment to the naphthalene backbone.

Synthesis Overview:

  • Oxadiazole Formation: Achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Oxazole Formation: Synthesized via cyclization reactions with nitriles and aldehydes.
  • Final Coupling: The oxadiazole and oxazole rings are coupled to the naphthalene structure using coupling reagents like EDCI or DCC in the presence of a base.

2.1 Anticancer Activity

Research has indicated that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. A study focusing on 1,3,4-oxadiazole-naphthalene hybrids demonstrated their potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis .

Key Findings:

  • VEGFR-2 Inhibition: The synthesized hybrids showed promising inhibitory activity against VEGFR-2, suggesting potential use in cancer therapy.
  • Cytotoxicity Assays: Compounds were tested against various cancer cell lines (e.g., HCT-116 and HeLa) using MTT assays, revealing significant antiproliferative effects .

The mode of action for this compound appears to involve:

  • Enzyme Inhibition: It may inhibit topoisomerase I activity, which is vital for DNA replication and repair .
  • Cellular Interaction: The compound likely interferes with cellular processes such as apoptosis and signal transduction pathways that regulate cell growth.

3. Antimicrobial Activity

In addition to anticancer properties, this compound has shown notable antibacterial and antifungal activities. Studies indicate its effectiveness against various microbial strains.

Antimicrobial Efficacy:

  • Bacterial Strains: The compound demonstrated activity against both Gram-positive and Gram-negative bacteria.
  • Fungal Strains: It also exhibited antifungal properties against common pathogens .

4. Structure–Activity Relationship (SAR)

The biological activity of N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene derivatives can be influenced by modifications to the molecular structure. Research into SAR has revealed that:

  • Substituents on the naphthalene ring can enhance or diminish biological activity.
  • The positioning of functional groups plays a critical role in determining potency against specific targets .

5. Case Studies

Several studies have explored derivatives of this compound with varying results:

StudyCompoundActivityFindings
N-[5-(1,2-Oxazol)]VEGFR InhibitionSignificant inhibition observed in vitro
Various OxadiazolesAntiproliferativeEffective against HCT-116 and HeLa cell lines
Naphthalene DerivativesAntimicrobialActive against multiple bacterial strains

Q & A

Basic: What are the common synthetic routes for preparing this compound, and what key reaction conditions influence yield and purity?

Answer:
The synthesis typically involves cyclization reactions to form the oxadiazole ring. A standard approach includes:

  • Step 1: Formation of the oxadiazole core via cyclization of hydrazides with carboxylic acid derivatives under acidic or basic conditions .
  • Step 2: Coupling the oxadiazole intermediate with a naphthalene-carboxamide moiety using reagents like chloroacetyl chloride or carbodiimides (e.g., DCC) .

Key Conditions:

  • Temperature control (e.g., reflux in ethanol or DMF) to prevent side reactions.
  • Use of catalysts (e.g., triethylamine) to enhance reaction efficiency .
  • Purification via column chromatography or recrystallization to isolate high-purity products .

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